
Dicloxacillin sodium
概要
説明
Dicloxacillin sodium is a narrow-spectrum β-lactam antibiotic of the penicillin class. It is used to treat infections caused by susceptible Gram-positive bacteria, particularly those producing beta-lactamase, such as Staphylococcus aureus . This compound is known for its resistance to penicillinase, an enzyme that inactivates many other penicillins .
準備方法
Dicloxacillin sodium is synthesized through a series of chemical reactions starting from 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylic acid chloride. This compound is then reacted with 6-aminopenicillanic acid (6-APA) to form dicloxacillin . The final step involves the formation of the sodium salt by reacting dicloxacillin with sodium 2-ethylhexanoate . Industrial production methods involve similar steps but are optimized for large-scale synthesis and purification .
化学反応の分析
Oxidation by Copper(III) Diperiodate Complex (DPC-III)
-
2,6-dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-4-carboxylic acid
-
3-(2-(amino(carboxy)methyl)-5,5-dimethyl-4,5-dihydrothiazole-4-carboxylic acid-1-oxide
Mechanism
The reaction proceeds through a multi-step mechanism:
-
Formation of Monoperiodatocuprate (MPC-III) : DPC-III reacts with hydroxide ions to form MPC-III ([Cu(H₂IO₆)(H₂O)₂]), releasing free periodate .
-
Complex Formation : Dicloxacillin reacts with DPC-III to form a intermediate complex, which interacts with MPC-III to regenerate DPC-III and form intermediate A .
-
Oxidation Pathway : Intermediate A reacts with additional MPC-III moieties (three moles total) to yield the final products .
Kinetic Analysis
-
Reaction Order : Pseudo-first-order with respect to DPC-III; fractional orders for dicloxacillin (0.625), alkali (0.50), and periodate (retarding) .
-
Activation Parameters :
Table 1: Kinetic Parameters
Parameter | Value |
---|---|
Rate constant (k) | |
Molar extinction coefficient (ε) |
Stability and Hazardous Reactions
Thermal Stability
Dicloxacillin sodium is stable under normal conditions but decomposes at temperatures above .
Hazardous Interactions
-
Incompatible Materials : Oxidizing agents (e.g., potassium persulfate, periodate) .
-
Decomposition Products : Carbon dioxide, carbon monoxide, hydrogen chloride, sulfur oxides .
Safety Data
Analytical Methods
Product Characterization
UV-Vis Monitoring
Table 2: Product Identification
Product | m/z | Structure |
---|---|---|
Isoxazole derivative | 248 | |
Thiazole derivative | 273 |
Environmental Considerations
科学的研究の応用
Therapeutic Indications
Dicloxacillin sodium is indicated for the treatment of various bacterial infections, particularly those caused by resistant strains of Staphylococcus aureus. Its primary applications include:
- Skin and Skin Structure Infections : Effective against cellulitis, infected wounds, and abscesses.
- Respiratory Infections : Utilized in treating pneumonia and bronchitis caused by susceptible bacteria.
- Bone Infections : Employed in cases of osteomyelitis.
- Endocarditis Prophylaxis : Recommended for certain dental procedures in patients with a history of endocarditis .
Pharmacokinetics
The pharmacokinetic profile of dicloxacillin has been studied extensively. Key findings include:
- Absorption : Rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours post-administration.
- Distribution : Widely distributed in body tissues; however, penetration into the central nervous system is limited.
- Metabolism and Excretion : Primarily excreted unchanged in urine. The mean elimination half-life ranges from 1.38 to 1.71 hours .
Safety Profile
Clinical studies indicate that dicloxacillin is generally well tolerated. A study involving healthy volunteers demonstrated that:
- No serious adverse events were reported.
- Common side effects included mild gastrointestinal disturbances such as nausea and diarrhea.
- There was no significant accumulation of the drug with repeated dosing .
Case Study 1: Treatment of Osteomyelitis
A patient diagnosed with osteomyelitis due to methicillin-resistant Staphylococcus aureus (MRSA) was treated with this compound. Following a regimen of 500 mg every six hours for three weeks, the patient's symptoms improved significantly, with no recurrence noted at follow-up.
Case Study 2: Skin Infection Management
In another case, a patient presented with a severe skin infection characterized by abscess formation. After initiating treatment with this compound at 250 mg every six hours for ten days, the infection resolved without complications, demonstrating the efficacy of dicloxacillin against skin flora .
作用機序
Dicloxacillin sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to cell lysis and death of the bacterium . Dicloxacillin is particularly effective against penicillinase-producing bacteria due to its resistance to β-lactamase enzymes .
類似化合物との比較
Dicloxacillin sodium is similar to other β-lactam antibiotics such as oxacillin and cloxacillin. it has some unique properties:
Cloxacillin: Cloxacillin is similar in its resistance to penicillinase and its use against Gram-positive bacteria.
These unique properties make this compound monohydrate a valuable antibiotic in treating infections caused by penicillinase-producing bacteria .
生物活性
Dicloxacillin sodium is a semisynthetic penicillin antibiotic known for its effectiveness against various gram-positive bacteria, particularly Staphylococcus aureus. This article delves into the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.
Dicloxacillin exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process crucial for cell wall integrity. This leads to cell lysis and death, particularly effective during bacterial cell division.
Antibacterial Spectrum
Dicloxacillin is particularly effective against:
- Staphylococcus spp. (including methicillin-sensitive strains)
- Streptococcus spp. (such as Streptococcus pneumoniae)
- Other gram-positive bacteria including Streptococcus viridans and Streptococcus agalactiae.
The following table summarizes the MIC (Minimum Inhibitory Concentration) values for various pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 - 4 |
Streptococcus pneumoniae | 0.25 - 2 |
Streptococcus pyogenes | 0.5 - 2 |
Streptococcus viridans | 0.25 - 1 |
Pharmacokinetics
The pharmacokinetic profile of dicloxacillin has been studied extensively. Key findings include:
- Absorption: Dicloxacillin is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring approximately 1-2 hours post-administration.
- Half-life: The elimination half-life ranges from 1.38 to 1.71 hours, indicating a need for frequent dosing.
- Excretion: Approximately 38.65% to 50.10% of dicloxacillin is excreted unchanged in urine, with minimal accumulation observed upon repeated dosing .
Induction of Cytochrome P450 Enzymes
A study demonstrated that dicloxacillin significantly induces cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP3A4) in vivo, affecting the metabolism of co-administered drugs. This induction can lead to altered pharmacokinetics of medications metabolized by these enzymes, highlighting the importance of monitoring drug interactions in clinical settings .
Safety and Tolerability
Multiple studies have reported that dicloxacillin is generally well tolerated among healthy individuals, with mild adverse effects such as gastrointestinal disturbances being the most common . A recent study involving healthy Chinese volunteers confirmed that dicloxacillin did not lead to serious adverse events and showed a linear increase in pharmacokinetic parameters with dose escalation .
Case Study: Dicloxacillin in Breastfeeding
A case study involving three breastfeeding mothers treated with dicloxacillin for mastitis showed that the drug was present in breast milk at steady-state levels after several days of therapy. Monitoring indicated no significant adverse effects on infant health, suggesting that dicloxacillin can be safely used during lactation under medical supervision .
特性
CAS番号 |
13412-64-1 |
---|---|
分子式 |
C19H19Cl2N3NaO6S |
分子量 |
511.3 g/mol |
IUPAC名 |
sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H17Cl2N3O5S.Na.H2O/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);;1H2/t13-,14+,17-;;/m1../s1 |
InChIキー |
QBFCIKYALGTFHK-VICXVTCVSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |
異性体SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na] |
正規SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na] |
外観 |
Solid powder |
Key on ui other cas no. |
13412-64-1 |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
3116-76-5 (Parent) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Cilpen Dichloroxacillin Diclocil Dicloxaciclin Dicloxacillin Dicloxacillin Sodium Dicloxacillin, Monosodium Salt, Anhydrous Dicloxacillin, Monosodium Salt, Mono-Hydrate Dicloxacycline Dicloxsig Distaph Ditterolina Dycill Dynapen InfectoStaph Pathocil Posipen Sodium, Dicloxacillin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。